molecular formula C19H26N4O2S B2962190 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine CAS No. 1445757-28-7

1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine

Cat. No.: B2962190
CAS No.: 1445757-28-7
M. Wt: 374.5
InChI Key: RMQYDQGWRXLANF-UHFFFAOYSA-N
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Description

The compound 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine features a piperidine core substituted with a sulfonylated ethenyl group linked to a 4-ethylphenyl moiety and a 4-ethyl-1,2,4-triazole ring. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs highlight its relevance in medicinal chemistry, particularly in antimicrobial and insect-repellent contexts .

Properties

IUPAC Name

1-[(E)-2-(4-ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-3-16-7-9-17(10-8-16)11-13-26(24,25)23-12-5-6-18(14-23)19-21-20-15-22(19)4-2/h7-11,13,15,18H,3-6,12,14H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQYDQGWRXLANF-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)C3=NN=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)C3=NN=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the piperidine and triazole rings with the sulfonyl group, often under specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Piperidine Derivatives with Sulfur-Containing Linkers

  • 4-(5-{[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)piperidine ():

    • Structural Differences : Replaces the sulfonylated ethenyl group with a methylsulfanyl bridge and a methyl-substituted triazole.
    • Implications : The sulfanyl group may enhance solubility compared to the sulfonyl group but reduce metabolic stability. The ethyl and methyl substituents likely increase lipophilicity, favoring membrane permeability .
  • 1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j) ():

    • Structural Differences : Features a chlorophenyl group and a thioether-linked quinazolinyl moiety instead of the ethylphenyl-sulfonyl group.
    • Bioactivity : Demonstrates antibacterial and antifungal activity (73% yield, melting point 152–153°C). The chloro substituent may enhance electron-withdrawing effects, improving target binding compared to ethyl groups .

Sulfonyl-Containing Triazole Derivatives

  • VUAA-1 and OLC-12 (): Structural Differences: Contain sulfonyl acetamide linkers and pyridinyl-triazole groups. Bioactivity: Act as Orco agonists, suggesting insect-repellent applications.
  • 1-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-4-ethyl-1,3-dioxolan-2-yl}methyl)-1,2,4-triazole (): Structural Differences: Incorporates a dioxolane ring and chlorophenoxy group instead of the sulfonylated ethenyl-piperidine system. Implications: The dioxolane ring may improve oral bioavailability, while the sulfonyl group in the target compound could enhance oxidative stability .

Piperidine-Triazole Hybrids with Varied Substituents

  • 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) ():
    • Structural Differences : Uses a methoxyphenyl-sulfonyl group and a phenyl-triazole moiety.
    • Synthesis : Microwave-assisted methods improved yield and reduced reaction time (Table 2, ). The target compound’s ethyl groups may simplify synthesis compared to methoxy or phenyl substituents .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight Key Substituents Melting Point (°C) Bioactivity/Notes Reference
1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine Not provided Ethylphenyl-sulfonyl, ethyl-triazole Not reported Hypothesized antimicrobial activity N/A
4-(5-{[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)piperidine 307.42 Methylsulfanyl, ethyl/methyl-triazole Not reported Structural analog with potential solubility advantages
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one 483.12 Chlorophenyl, thioether-quinazolinyl 152–153 Antibacterial/antifungal (73% yield)
VUAA-1 Not provided Sulfonyl acetamide, pyridinyl-triazole Not reported Orco agonist (insect repellent)

Research Findings and Implications

  • Structural Flexibility : The target compound’s ethyl groups may balance lipophilicity and metabolic stability compared to halogenated analogs (e.g., ’s chloro derivatives).
  • Biological Potential: Triazole-piperidine hybrids consistently show antimicrobial activity, suggesting the target compound could be optimized for similar applications .
  • Synthetic Considerations : Microwave-assisted synthesis () could enhance yield if applied to the target compound, though its steric bulk (ethyl groups) may require tailored conditions.

Biological Activity

The compound 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_4O_2S with a molecular weight of 336.42 g/mol. The structure features a piperidine ring, a sulfonyl group, and a triazole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacteria and fungi. The sulfonamide group is also known to enhance antimicrobial efficacy by interfering with bacterial folic acid synthesis .

Antitumor Activity

Compounds containing piperidine and triazole rings have demonstrated significant antitumor activity in various cancer cell lines. For example, related compounds have been tested against colon carcinoma and breast cancer cell lines, showing IC50 values in the micromolar range, indicating potent cytotoxic effects .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as inhibitors of key metabolic enzymes, potentially disrupting cellular processes in pathogens and cancer cells.
  • Modulation of Cell Signaling Pathways : The piperidine moiety may influence signaling pathways relevant to cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives with similar functional groups exhibited effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL . This suggests that the target compound may also possess comparable activities.

Study 2: Antitumor Activity Assessment

A research article reported that triazole-containing compounds were evaluated against several cancer cell lines, including HCT-116 (colon cancer) and T47D (breast cancer). The most active compounds showed IC50 values ranging from 6.2 µM to 43.4 µM . This reinforces the potential for the target compound to be developed as an antitumor agent.

Data Summary Table

Activity Type Cell Line/Pathogen IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus15.62 µg/mL
AntimicrobialCandida albicans15.62 µg/mL
AntitumorHCT-116 (Colon Cancer)6.2 µM
AntitumorT47D (Breast Cancer)27.3 µM

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